molecular formula C21H21N3O3S B2627914 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361477-62-5

3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2627914
CAS No.: 361477-62-5
M. Wt: 395.48
InChI Key: LNNIHUUAEBCGHX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
2.38 Singlet Methyl group (C₆H₄(CH₃)-3)
3.85–3.89 Singlet Methoxy groups (2 × OCH₃)
6.52 Doublet (J = 8.4 Hz) H-4 of thieno[3,4-c]pyrazole
7.21–7.45 Multiplet Aromatic protons (benzamide and 3-methylphenyl)
8.12 Broad singlet Amide NH

13C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
21.4 Methyl carbon (C₆H₄(CH₃)-3)
55.6, 56.1 Methoxy carbons (OCH₃)
113.2–160.8 Aromatic and heteroaromatic carbons
167.9 Amide carbonyl (C=O)

The downfield shift of the amide proton (δ 8.12 ppm) confirms hydrogen bonding in the solid state, consistent with crystallographic data.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI+):

  • Observed : m/z 409.1521 [M+H]⁺
  • Calculated for C₂₂H₂₂N₃O₃S⁺ : 409.1424 (Δ = 0.0097 ppm).

Key fragmentation pathways:

  • Loss of methoxy group : m/z 377.1219 (C₂₁H₁₉N₃O₂S⁺).
  • Cleavage of amide bond : m/z 242.0845 (C₁₃H₁₂N₂S⁺, thieno[3,4-c]pyrazole fragment).
  • Retro-Diels-Alder fragmentation : m/z 149.0237 (C₇H₇O₂⁺, benzoyl ion).

Infrared (IR) Vibrational Mode Analysis

IR (KBr, cm⁻¹):

Band Assignment
3320 N–H stretch (amide)
1665 C=O stretch (amide I)
1598 C=C aromatic stretch
1245 C–O–C asymmetric (methoxy)
698 C–S stretch (thiophene)

The absence of N–H deformation modes above 1500 cm⁻¹ suggests a trans-configuration of the amide group, aligning with SC-XRD results.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-5-4-6-15(7-13)24-20(18-11-28-12-19(18)23-24)22-21(25)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNIHUUAEBCGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole core.

    Introduction of the Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as iodomethane or dimethyl sulfate.

    Coupling with Benzamide: The final step involves coupling the thienopyrazole intermediate with benzamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Benzamide Substituents Thieno-Pyrazole Substituents Key Features
Target Compound: 3,5-Dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Not Provided Estimated ~395–410 3,5-Dimethoxy 2-(3-Methylphenyl) Balanced hydrophobicity; electron-rich benzamide for target binding
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide () C₁₉H₁₇NO₃ 307.35 3,5-Dimethoxy Naphthalen-2-yl Bulky naphthyl group; reduced thieno-pyrazole interactions
N-[2-(3,5-Dimethylphenyl)-...]-3,4,5-triethoxybenzamide () C₂₆H₃₁N₃O₄S 481.61 3,4,5-Triethoxy 2-(3,5-Dimethylphenyl) Increased hydrophobicity; steric hindrance from triethoxy
N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide () C₂₂H₂₁N₃O₂S 395.48 3-Methoxy 2-(3,5-Dimethylphenyl) Lower electron density; dimethylphenyl enhances steric bulk

Key Observations :

  • Benzamide Substituents :
    • The 3,5-dimethoxy group (target compound) provides stronger electron-donating effects compared to 3-methoxy () or 3,4,5-triethoxy (), which may enhance binding to electron-deficient enzyme regions .
    • Triethoxy substituents () increase hydrophobicity but may reduce solubility, a critical factor in drug bioavailability .
  • Naphthyl () lacks the thieno-pyrazole core, eliminating sulfur-mediated interactions critical for binding to metalloenzymes .
Physicochemical Properties
  • Molecular Weight : The target compound (estimated 395–410 g/mol) aligns with Lipinski’s rule (<500 g/mol), suggesting favorable oral absorption. In contrast, ’s compound (481.61 g/mol) exceeds this limit, likely requiring formulation optimization .
  • Polarity : The 3,5-dimethoxy group (target) balances hydrophilicity better than triethoxy (), which may lead to excessive membrane permeability .

Biological Activity

3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex compound belonging to the class of thieno[3,4-c]pyrazole derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity based on existing research, including synthesis methods, activity against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole ring system linked to a dimethoxybenzamide moiety and a 3-methylphenyl group. The synthesis generally involves the following steps:

  • Formation of the Thieno[3,4-c]pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Attachment of the Dimethoxybenzamide Moiety : Typically involves the reaction of 2,3-dimethoxybenzoic acid with amines.
  • Incorporation of the 3-Methylphenyl Group : This can be accomplished using palladium-catalyzed cross-coupling methods.

Table 1: Summary of Synthetic Methods

StepReaction TypeKey Reagents
1CyclizationAcid/Base Catalysts
2Amide Formation2,3-Dimethoxybenzoic Acid, Amines
3Cross-CouplingPalladium Catalysts

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by targeting BRAF(V600E), EGFR, and Aurora-A kinase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.

Antibacterial and Antifungal Activity

Several studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. For instance, compounds within this class have demonstrated effectiveness against various pathogenic fungi and bacteria by disrupting cellular integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the benzamide moiety can significantly influence their potency and selectivity against biological targets.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduced TNF-α and NO production
AntibacterialEffective against various pathogens
AntifungalInhibition of fungal growth

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their ability to inhibit BRAF(V600E) in melanoma models. The results indicated that modifications at the benzamide position enhanced inhibitory activity significantly.
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of related pyrazole compounds in murine models of arthritis. The compounds reduced paw swelling and inflammatory cytokine levels.

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